

9-Methylhypoxanthine CAS number and molecular weight

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Compound of Interest

Compound Name: 9-Methylhypoxanthine

Cat. No.: B1460637

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An In-Depth Technical Guide to 9-Methylhypoxanthine

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of **9-Methylhypoxanthine**, a methylated purine derivative of significant interest in biochemical and pharmaceutical research. As a methylated analog of the natural metabolite hypoxanthine, it serves as a critical tool for investigating purine metabolism, enzymatic pathways, and the development of therapeutic agents. This guide details its fundamental physicochemical properties, established synthesis strategies, biological context, and relevant analytical methodologies, providing a consolidated resource for laboratory and clinical research professionals.

Core Physicochemical Properties

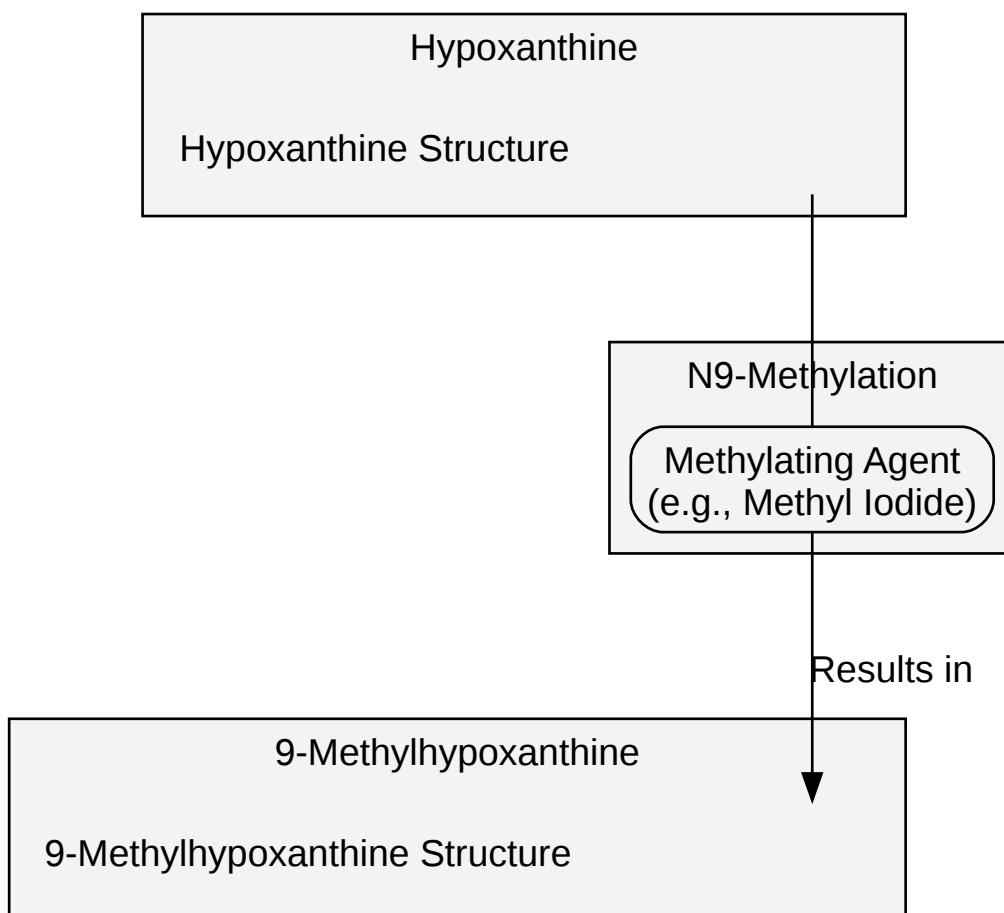
9-Methylhypoxanthine is structurally defined as a hypoxanthine molecule with a methyl group covalently bonded to the nitrogen at the 9th position of the purine ring. This modification fundamentally alters its biological and chemical characteristics compared to its parent compound.

A summary of its key identifiers and properties is presented below for rapid reference.

Property	Value	Source(s)
CAS Number	875-31-0	[1]
Molecular Formula	C ₆ H ₆ N ₄ O	[1] [2]
Molecular Weight	150.14 g/mol	[2]
IUPAC Name	9-methyl-1,9-dihydro-6H-purin-6-one	[2]
Common Synonyms	9-Methylpoxanthine	[1]
InChIKey	PESGUQRDJASXOR-UHFFFAOYSA-N	[1] [2]

Chemical Structure and Synthesis Paradigms

The strategic placement of the methyl group at the N9 position prevents the attachment of a ribose sugar, meaning **9-Methylhypoxanthine** cannot be incorporated into nucleic acids via standard salvage pathways. This structural feature makes it a valuable probe for studying enzymatic processes without the confounding factor of nucleic acid synthesis.



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Caption: Synthesis of **9-Methylhypoxanthine** from Hypoxanthine.

2.1. Synthesis Strategy: N9-Alkylation of Hypoxanthine

The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in medicinal chemistry. A common and direct approach involves the alkylation of a protected hypoxanthine precursor.

Expertise & Rationale: The direct methylation of hypoxanthine can yield a mixture of products (e.g., N7, N3, N1 isomers) due to the presence of multiple reactive nitrogen atoms. To achieve regioselectivity for the N9 position, a silylation strategy is often employed. The trimethylsilyl (TMS) group temporarily protects the more acidic protons, directing the incoming electrophile (the methyl group) to the desired N9 position.

Protocol: Synthesis via Silylated Intermediate

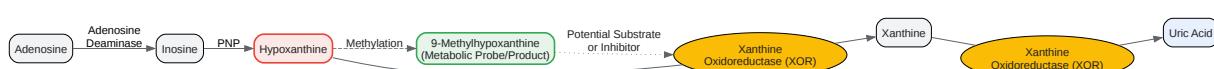
- Silylation of Hypoxanthine:
 - Suspend hypoxanthine in a dry, aprotic solvent such as acetonitrile or hexamethyldisilazane (HMDS).
 - Add a silylating agent, typically bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) with a base like triethylamine.
 - Heat the mixture under reflux until the hypoxanthine fully dissolves, indicating the formation of the silylated derivative. This step renders the purine soluble in organic solvents and activates it for the subsequent reaction.
- N9-Methylation:
 - Cool the reaction mixture to room temperature.
 - Introduce a methylating agent, such as methyl iodide (CH_3I), to the solution of the silylated hypoxanthine.
 - Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Deprotection and Isolation:
 - Once the reaction is complete, the silyl groups are easily removed by adding a protic solvent like methanol or water. This hydrolysis step precipitates the product.
 - The resulting solid, **9-Methylhypoxanthine**, is then isolated by filtration.
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product with high purity.

This method provides an efficient and scalable route to **9-Methylhypoxanthine**, suitable for laboratory and industrial production.[\[3\]](#)

Biological Role and Metabolic Context

9-Methylhypoxanthine is primarily understood through the lens of its parent molecule, hypoxanthine, a central intermediate in purine metabolism. Purine metabolism consists of two main arms: the de novo synthesis pathway and the salvage pathway. Hypoxanthine is a key player in the final stages of purine degradation and the salvage pathway.

The enzyme xanthine oxidoreductase (XOR) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, the final product of purine metabolism in humans.[4] This process can also generate reactive oxygen species (ROS).[4]



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Caption: Role of Hypoxanthine in the Purine Degradation Pathway.

3.1. Implications of N9-Methylation

The methyl group at the N9 position has several critical consequences:

- Enzyme Interaction: **9-Methylhypoxanthine** can act as a substrate, a competitive inhibitor, or a poor substrate for enzymes that process hypoxanthine, such as xanthine oxidoreductase (XOR) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the salvage pathway.[4] Its interaction with these enzymes is a subject of ongoing research.
- Metabolic Tracer: When labeled with isotopes (e.g., ¹³C or ¹⁵N), **9-Methylhypoxanthine** can be used as a tracer to study purine flux and metabolism in cells and whole organisms without being incorporated into nucleic acids.
- Drug Development: As a structural analog of a natural metabolite, it can serve as a scaffold or fragment in the design of drugs targeting purine-binding enzymes. While some studies on

related 9-substituted derivatives have shown limited direct antileukemic or antimicrobial activity, the core structure remains relevant for designing enzyme inhibitors.^[2]

Analytical Methodologies for Detection and Quantification

The accurate measurement of **9-Methylhypoxanthine** in biological matrices (e.g., plasma, urine, cell culture media) is essential for its study. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

4.1. Representative Protocol: LC-MS/MS Analysis

This protocol provides a self-validating workflow for quantifying **9-Methylhypoxanthine**.

Trustworthiness & Self-Validation: This system incorporates an internal standard (IS) to correct for variations in sample preparation and instrument response. The use of multiple reaction monitoring (MRM) transitions provides a high degree of certainty in analyte identification.

Step-by-Step Workflow:

- Sample Preparation (Protein Precipitation):
 - Rationale: To remove proteins from biological samples that would otherwise interfere with the analysis and damage the HPLC column.
 - Procedure: To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., an isotopically labeled version of the analyte, like ¹³C-**9-Methylhypoxanthine**).
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Chromatographic Separation (HPLC):

- Rationale: To separate **9-Methylhypoxanthine** from other molecules in the sample matrix before it enters the mass spectrometer, preventing ion suppression and ensuring accurate quantification.
- Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%), hold for 0.5 minutes, then ramp linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte. Finally, re-equilibrate the column at the starting conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Detection (Tandem Mass Spectrometry - MS/MS):
 - Rationale: To provide highly selective and sensitive detection of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For **9-Methylhypoxanthine** (Quantifier/Qualifier): The parent ion (Q1) would be its protonated mass $[M+H]^+$, m/z 151.1. The collision-induced dissociation (CID) in Q2 would generate specific product ions (Q3) to monitor.
 - For Internal Standard: A similar MRM transition would be established for the IS.
- Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of **9-Methylhypoxanthine**.

Conclusion

9-Methylhypoxanthine is more than a simple methylated purine; it is a versatile chemical tool with significant applications in the study of metabolism and drug discovery. Its unique chemical properties, stemming from the N9-methyl group, prevent its incorporation into nucleic acids while allowing it to interact with key enzymes in the purine salvage and degradation pathways. Understanding its synthesis, biological context, and analytical detection is fundamental for any researcher leveraging this compound to unravel the complexities of cellular metabolism or to design next-generation therapeutics.

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